Propionic acid, 3-(2-chlorophenyl)-3-(2,6-difluorobenzylamino)-, ethyl ester
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,6-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a difluorophenylmethylamino group, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,6-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Difluorophenylmethylamino Group: This step involves the reaction of the chlorophenyl intermediate with a difluorophenylmethylamine under suitable conditions, such as the presence of a base and a solvent.
Esterification: The final step involves the esterification of the intermediate with ethyl propanoate under acidic or basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,6-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,4-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE
- ETHYL 3-(2-BROMOPHENYL)-3-{[(2,6-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE
- ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}PROPANOATE
Uniqueness
The uniqueness of ETHYL 3-(2-CHLOROPHENYL)-3-{[(2,6-DIFLUOROPHENYL)METHYL]AMINO}PROPANOATE lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C18H18ClF2NO2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(2,6-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C18H18ClF2NO2/c1-2-24-18(23)10-17(12-6-3-4-7-14(12)19)22-11-13-15(20)8-5-9-16(13)21/h3-9,17,22H,2,10-11H2,1H3 |
InChI Key |
ORMQZUZKRONMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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